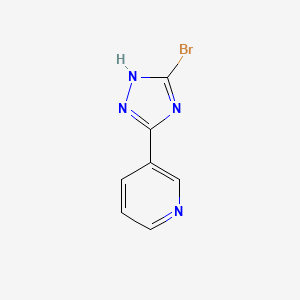

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes. It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . Another study reported the synthesis of four Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit various chemical reactions. For instance, (3-bromo-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been synthesized and its structure was established by NMR and MS analysis .Physical And Chemical Properties Analysis

3-Bromo-1H-1,2,4-triazole has a melting point of 186-188 °C, a boiling point of 295.4±23.0 °C (Predicted), and a density of 2.102±0.06 g/cm3 (Predicted). It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Heterocyclic Compounds in Organic Chemistry and Optical Sensors

Compounds containing heteroatoms such as triazole, pyridine, and their derivatives are pivotal in organic chemistry, particularly in the development of optical sensors and biological applications. Pyrimidine derivatives, which share structural features with triazoles and pyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This utilization highlights the importance of heterocyclic compounds in creating advanced materials for biological and medicinal applications (Jindal & Kaur, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole, are of significant interest in drug development due to their diverse biological activities. These compounds have been explored for their potential in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazoles for structural variations supports their ongoing research and development in pharmaceuticals, underscoring the critical role of such compounds in addressing various health challenges (Ferreira et al., 2013).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives from pyridine, have demonstrated significant functionality in organic synthesis, catalysis, and medicinal applications. These compounds are integral in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activity. The comprehensive application of heterocyclic N-oxide motifs in chemistry and drug development investigations highlights the broad utility and potential of these compounds in advancing medical and chemical research (Li et al., 2019).

Pyridine Derivatives in Chemosensing and Medicinal Applications

Pyridine derivatives are crucial in medicinal chemistry and chemosensing applications due to their diverse biological activities and affinity for various ions and neutral species. These derivatives have been employed as effective chemosensors for detecting different species, showcasing their versatility in both healthcare and analytical chemistry. The exploration of pyridine compounds in these areas supports the development of new diagnostic tools and therapeutic agents, demonstrating the significant impact of pyridine derivatives in scientific research (Abu-Taweel et al., 2022).

Safety and Hazards

作用機序

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their specific structures and properties.

Mode of Action

It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions . This suggests that 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine could potentially interact with its targets by accepting or transferring acyl groups, thereby altering the targets’ functions.

Biochemical Pathways

Given the compound’s potential to form coordination complexes and participate in acyl transfer reactions , it could potentially affect a wide range of biochemical pathways.

Result of Action

Given its potential to form coordination complexes and participate in acyl transfer reactions , it could potentially alter the function of its targets, leading to various downstream effects.

特性

IUPAC Name |

3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNKBPWBMOKIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

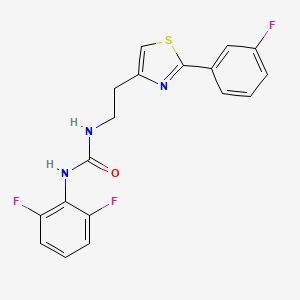

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)

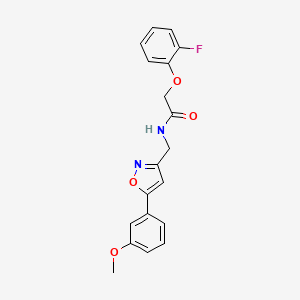

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)